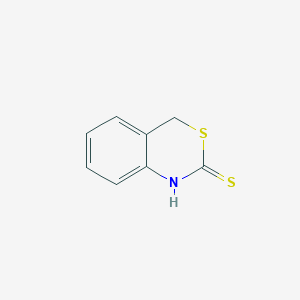

4H-3,1-Benzothiazine-2-thiol

Overview

Description

4H-3,1-Benzothiazine-2-thiol, also known as BTZ, is a synthetic compound with a wide range of applications in scientific research and clinical studies. It is a member of the benzothiazine family, which is characterized by its sulfur-containing heterocyclic ring. BTZ is of particular interest due to its unique properties, including its ability to act as an antioxidant and its ability to interact with other molecules.

Scientific Research Applications

Anticancer Activity

4H-3,1-Benzothiazine derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. These compounds were found to exhibit significant antiproliferative properties, in some cases more beneficial than cisplatin, a commonly used chemotherapy drug (Niewiadomy, Matysiak, & Karpińska, 2011). Additionally, other studies have reported strong antifungal effects of these compounds against strains of molds, yeasts, and dermatophytes, adding to their potential in medical applications (Matysiak, 2006).

Antimicrobial Properties

Several studies have synthesized 4H-1,4-Benzothiazines and investigated their antimicrobial activities against various bacterial and fungal strains. These compounds have shown promising results as potential antibacterial and antifungal drugs, with significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi (Goyal, 2021), (Sharma et al., 2011).

Synthesis and Characterization

Various methods have been developed for the efficient synthesis of 4H-3,1-Benzothiazines, contributing to the ease of exploring their potential applications. These methods involve different synthetic routes, leading to a broad range of derivatives with potential pharmaceutical applications (Gimbert & Vallribera, 2009), (Hari & Miller, 2000).

Antioxidative Properties

Some 4H-1,4-Benzothiazine compounds have been evaluated for their antioxidative properties through both in vitro and in vivo studies. These studies contribute to understanding the potential of these compounds in therapeutic applications where oxidative stress plays a role (Gautam et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4H-3,1-Benzothiazine-2-thiol is a heterocyclic compound that is assumed to possess biological activities . The primary targets of this compound are believed to be proteins or enzymes where the compound’s heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions .

Mode of Action

The compound interacts with its targets through hydrogen bonding and π–π interactions . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby influencing biological processes.

Biochemical Pathways

It is known that heterocyclic compounds like this can have a broad range of effects, potentially influencing multiple pathways .

Biochemical Analysis

Biochemical Properties

4H-3,1-Benzothiazine-2-thiol plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and π–π interactions with biological targets . It interacts with enzymes such as human leukocyte elastase and other serine proteases, acting as an acyl-enzyme inhibitor . The thiol group in this compound can also engage in redox reactions, influencing the activity of redox-sensitive proteins and enzymes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects the expression of genes involved in oxidative stress responses and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding, π–π interactions, and redox reactions . It can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses.

Properties

IUPAC Name |

1,4-dihydro-3,1-benzothiazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQKBLDAMMCXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398278 | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-64-1 | |

| Record name | 1,4-Dihydro-2H-3,1-benzothiazine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS003107176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.